4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide
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Overview
Description
4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is often used as a fluorescent probe due to its ability to emit strong fluorescence under specific conditions .
Preparation Methods
The synthesis of 4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide typically involves the reaction of 4-(dimethylamino)phenylacetylene with 1-methylpyridinium iodide. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for detecting anions and studying host-guest interactions.
Biology: Employed in fluorescence microscopy to label and visualize biological samples.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of photofunctional materials and sensors.
Mechanism of Action
The mechanism of action of 4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide involves its ability to form strong fluorescence through photoexcitation. The compound can undergo internal twisting that forms an intermolecular charge transfer state, leading to fluorescence emission . This property makes it useful in various applications, including fluorescence-based detection and imaging.
Comparison with Similar Compounds
4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide is unique due to its strong fluorescence and ability to form stable host-guest complexes. Similar compounds include:
trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide: Another hemicyanine dye with similar fluorescent properties.
These compounds share some structural similarities but differ in their specific applications and fluorescence characteristics.
Properties
CAS No. |
418756-35-1 |
---|---|
Molecular Formula |
C16H17IN2 |
Molecular Weight |
364.22 g/mol |
IUPAC Name |
N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethynyl]aniline;iodide |
InChI |
InChI=1S/C16H17N2.HI/c1-17(2)16-8-6-14(7-9-16)4-5-15-10-12-18(3)13-11-15;/h6-13H,1-3H3;1H/q+1;/p-1 |
InChI Key |
SFXDLWKDOJCMEQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C#CC2=CC=C(C=C2)N(C)C.[I-] |
Origin of Product |
United States |
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